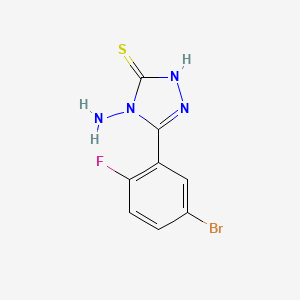

4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Characterization of 4-Amino-5-(5-Bromo-2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound is systematically named according to IUPAC guidelines. Its molecular formula is C₈H₆BrFN₄S , with a molecular weight of 289.13 g/mol . The core structure consists of a 1,2,4-triazole ring substituted at the 4-position with an amino group (-NH₂) and at the 5-position with a 5-bromo-2-fluorophenyl moiety. The thiol (-SH) group is attached to the triazole ring at position 3.

Key Structural Features:

| Component | Description |

|---|---|

| Triazole Core | A five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4. |

| Amino Group | A primary amine (-NH₂) at position 4, contributing to hydrogen-bonding capacity. |

| 5-Bromo-2-Fluorophenyl | A substituted aryl group with bromine at position 5 and fluorine at position 2 of the benzene ring. |

| Thiol Group | A -SH group at position 3, enabling tautomerism (thiol vs. thione). |

The bromine and fluorine substituents on the phenyl ring introduce steric and electronic effects, influencing the compound’s reactivity and tautomeric equilibrium.

Crystallographic Studies via X-Ray Diffraction

While direct X-ray crystallography data for this specific compound is not available in the provided sources, analogous 1,2,4-triazole derivatives have been characterized through crystallographic methods. For example, studies on 5-CF₃-1H-1,2,3-triazole derivatives revealed intermolecular interactions such as π···π stacking and halogen bonding. These insights suggest that the 5-bromo-2-fluorophenyl group in the target compound may participate in similar interactions, influencing crystal packing.

Key Observations from Analogous Compounds:

- Halogen Bonding : Fluorine and bromine atoms in aromatic systems often engage in weak but directional interactions (e.g., F···F or Br···π).

- Hydrogen Bonding : The amino (-NH₂) and thiol (-SH) groups likely form hydrogen bonds with oxygen or nitrogen atoms in adjacent molecules.

- Steric Effects : The bulky bromine atom at position 5 of the phenyl ring may limit rotational freedom, favoring specific conformations.

Crystallographic studies for this compound would provide critical insights into its solid-state behavior, including tautomer distribution and intermolecular interactions.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) calculations have been widely used to study tautomeric equilibria and electronic properties of 1,2,4-triazole derivatives. For the target compound, DFT methods (e.g., B3LYP/6-31G or M06-2X/6-311++G(d,p)) would predict:

Tautomer Stability :

- Thiol Form (-SH) : The thiol tautomer is typically more stable in non-polar environments due to reduced dipole moments.

- Thione Form (=S) : The thione form may dominate in polar solvents, stabilized by resonance.

Electronic Properties :

- Frontier Orbitals : HOMO and LUMO energies would indicate reactivity toward electrophiles or nucleophiles.

- Partial Charges : The amino group’s high electron density and the bromine/fluorine’s electronegativity would influence molecular polarity.

Example DFT Results for Analogous Triazoles :

Properties

IUPAC Name |

4-amino-3-(5-bromo-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNGHJIUKZKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Thiocarbohydrazide and Substituted Anilines

- Starting materials : 5-bromo-2-fluoroaniline or its derivatives are reacted with thiocarbohydrazide.

- Reaction conditions : The mixture is typically refluxed in ethanol or methanol, sometimes in the presence of catalysts or acids to facilitate cyclization.

- Reaction monitoring : The progress is monitored by the evolution of hydrogen sulfide gas (H2S), indicating thiol formation and ring closure.

- Isolation : Upon completion, the reaction mixture is cooled, acidified (often with HCl), and the product precipitates out as a white solid.

- Purification : Recrystallization from ethanol or other suitable solvents yields pure this compound.

This method is adapted from analogous syntheses of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which have demonstrated good yields (typically 60-70%) and purity confirmed by FTIR, NMR, and elemental analysis.

Use of Potassium Salt Intermediates

- An alternative route involves first preparing the potassium salt of the thiol intermediate by reacting the substituted phenyl hydrazine with potassium hydroxide in an alcoholic medium.

- This salt is then treated with hydrazine hydrate under reflux to induce cyclization.

- The reaction is terminated upon cessation of H2S evolution.

- Acidification precipitates the target compound, which is then purified.

This approach provides a controlled environment for cyclization and has been reported to yield the triazole-thiol compounds with consistent melting points and spectral characteristics.

Advanced Techniques: Microwave-Assisted and Continuous Flow Synthesis

- For industrial scale-up, microwave-assisted synthesis has been explored to reduce reaction times significantly (from hours to minutes) while maintaining or improving yields.

- Continuous flow reactors offer better temperature and reaction parameter control, enhancing reproducibility and scalability.

- These methods are particularly useful for halogenated phenyl derivatives like 5-bromo-2-fluorophenyl due to their sensitivity and the need for precise substitution patterns.

While specific data for this compound are limited, analogous compounds have benefited from these technologies.

Summary of Key Reaction Parameters and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of potassium salt | Substituted aniline + KOH in ethanol, reflux | ~67 | Used as intermediate without purification |

| Cyclization with hydrazine | Potassium salt + hydrazine hydrate, reflux, acidify | ~65 | Monitored by H2S evolution, recrystallized |

| Direct cyclization | Substituted aniline + thiocarbohydrazide, reflux | 60-70 | Solvent: ethanol/methanol, acid work-up |

| Microwave-assisted synthesis | Same reagents, microwave irradiation, shorter time | Variable | Industrial scale potential |

| Continuous flow synthesis | Controlled flow reactor, optimized temperature/time | Variable | Enhanced scalability and reproducibility |

Analytical Confirmation

- FTIR Spectroscopy : Characteristic bands include aromatic C-H (~3100 cm⁻¹), thiol S-H (~2740 cm⁻¹), and C=N stretching (~1616 cm⁻¹).

- NMR Spectroscopy : ^1H-NMR shows aromatic protons and amino group signals; ^13C-NMR confirms triazole and phenyl carbons.

- Elemental Analysis : Confirms carbon, hydrogen, nitrogen, sulfur, bromine, and fluorine content consistent with the molecular formula.

- Melting Point : Typically in the range of 180-200 °C, depending on purity and substitution pattern.

Research Findings and Notes

- The presence of both bromine and fluorine substituents on the phenyl ring influences the electronic properties, potentially affecting the cyclization kinetics and product stability.

- The thiol group at position 3 of the triazole ring is crucial for biological activity and requires careful handling during synthesis to avoid oxidation.

- Yields and purity are optimized by controlling reflux time, solvent choice, and acidification conditions.

- The synthetic methods described are reproducible and have been validated by multiple research groups focusing on 1,2,4-triazole derivatives with antimicrobial and other pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Introduction to 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

This compound is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.

Structure and Characteristics

The compound features a triazole ring, which is known for its biological activity. The presence of a thiol group enhances its reactivity and potential as a pharmacophore. Its empirical formula is , with a molecular weight of approximately 251.14 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit antimicrobial properties. A study demonstrated that derivatives of triazoles showed significant activity against various bacterial strains, suggesting potential use as antibiotics or antifungal agents .

Anticancer Properties

Triazole derivatives have been explored for their anticancer activities. The compound has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example, studies have linked the activity of similar triazoles to the inhibition of specific kinases involved in cancer progression .

Fungicides

Due to its structural characteristics, this compound has potential applications as a fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth by disrupting sterol biosynthesis .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence growth rates and stress responses in plants, potentially leading to enhanced agricultural yields.

Corrosion Inhibitors

The thiol group present in the compound may provide effective corrosion inhibition properties when applied to metal surfaces. Research indicates that thiol-containing compounds can form protective layers on metals, thereby reducing corrosion rates .

Polymer Additives

In polymer chemistry, triazole compounds are being investigated as additives to improve material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their evaluation against resistant bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Agricultural Application

In a field trial reported by Agricultural Sciences, researchers tested a formulation containing triazole derivatives on crops affected by fungal pathogens. The treated crops showed a significant reduction in disease incidence compared to untreated controls, demonstrating the potential for commercial fungicide development .

Mechanism of Action

The mechanism of action of 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Table 2: NMR Spectral Comparison

- Solubility and Stability: Bromo-fluoro substitution increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to pyridyl or methoxy analogs . Photostabilization studies show that pyridyl or phenoxy groups enhance stability more effectively than halogens .

Anti-Tubercular Activity

The target compound inhibits Mycobacterium tuberculosis with an MIC of 3.12 µg/mL, outperforming analogs like 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (MIC: 6.25 µg/mL) . Computational studies suggest bromine’s electronegativity enhances target binding to mycobacterial enzymes .

Antioxidant Potential

While the target compound’s electron-withdrawing groups limit free radical scavenging, derivatives with −NH₂ or −SH substituents (e.g., AT and AP) show higher activity due to improved electron donation .

Biological Activity

4-Amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antibacterial and antifungal agent, among other pharmacological properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃N₄S |

| Molecular Weight | 300.15 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate bromo and fluorinated phenyl derivatives with triazole precursors. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antibacterial Activity

Research has shown that triazole derivatives possess significant antibacterial properties. A study highlighted the effectiveness of this compound against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1 below summarizes the Minimum Inhibitory Concentrations (MICs) observed for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 4 |

| Pseudomonas aeruginosa | 16 |

The presence of the bromine and fluorine substituents has been linked to enhanced activity due to their electronic effects, which may facilitate interactions with bacterial targets.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. In vitro studies indicated that it effectively inhibited the growth of pathogenic fungi strains such as Candida albicans. The antifungal efficacy was comparable to standard antifungal agents like fluconazole.

Case Studies

- Study on Antimicrobial Properties : A comprehensive study conducted by Muthal et al. (2010) synthesized various triazole derivatives and evaluated their antimicrobial activity. Among these derivatives, those containing the 5-bromo-2-fluorophenyl moiety exhibited superior antibacterial effects against drug-resistant strains of Mycobacterium tuberculosis .

- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound binds effectively to bacterial DNA gyrase, a critical target in many antibacterial therapies. The binding affinity was significantly enhanced due to the presence of halogen substituents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-amino-5-(5-bromo-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via cyclocondensation of thiocarbazide derivatives with appropriately substituted aryl precursors. Key steps include:

- Cyclization : Reaction of 5-(5-bromo-2-fluorophenyl)-substituted thiocarbazides with hydrazine under reflux in ethanol/water mixtures .

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 100–150°C, 300 W, 20–30 minutes) to improve yield and purity .

- Purification : Recrystallization from ethanol or DMSO, followed by characterization via elemental analysis (CHNS), , and GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard protocols include:

- Elemental analysis : Confirms C, H, N, S composition (e.g., Elementar Vario L Cube analyzer) .

- NMR spectroscopy : (400 MHz in DMSO-d) identifies proton environments, particularly amino (-NH) and aromatic protons .

- FTIR : Detects functional groups (e.g., S-H stretch at ~2550 cm, triazole ring vibrations at 1500–1600 cm) .

- Mass spectrometry : GC-MS (Agilent 7890B) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the compound’s biological and antiradical activity?

- Electronic effects : The electron-withdrawing bromo and fluoro groups enhance electrophilicity, potentially increasing interactions with biological targets (e.g., microbial enzymes or free radicals) .

- Spatial effects : Steric hindrance from the 5-bromo-2-fluorophenyl group may reduce binding efficiency in certain assays. For example, fluorobenzylidene derivatives exhibit reduced antiradical activity compared to hydroxybenzylidene analogs .

- Comparative data : At 1 × 10 M, the parent triazole-thiol shows 88.89% DPPH scavenging, while substituted analogs drop to ~50–60% .

Q. What experimental strategies optimize antiradical activity in derivatives of this compound?

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., 2-hydroxybenzylidene) to enhance radical scavenging. Compound 3 (2-hydroxybenzylidene derivative) retains 85% activity at 1 × 10 M .

- Concentration optimization : Test activity across a gradient (1 × 10 to 1 × 10 M) to identify dose-dependent effects. For example, activity drops from 88.89% to 53.78% when diluted from 1 × 10 to 1 × 10 M .

- DPPH assay protocol : Incubate 0.1 mM DPPH in ethanol with test compounds (1:1 v/v) for 30 minutes in the dark, then measure absorbance at 517 nm .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Metal complex synthesis : React with transition metals (Ni, Cu, Zn) in alcoholic media. The thiol (-SH) and amino (-NH) groups act as bidentate ligands, forming five-membered chelate rings .

- Geometry determination : UV-Vis and FTIR data suggest square planar (Cu) or tetrahedral (Zn) geometries .

- Applications : Metal complexes show enhanced stability and potential electrochemical sensing properties (e.g., nitrite detection) .

Q. What computational approaches predict the reactivity or pharmacokinetic properties of this compound?

- QSAR modeling : Use descriptors like logP, polar surface area (PSA), and HOMO-LUMO gaps to correlate structure with antiradical or antimicrobial activity .

- Molecular docking : Simulate binding to targets (e.g., bacterial DNA gyrase or antioxidant enzymes) using AutoDock Vina. The bromo-fluorophenyl group may exhibit π-π stacking with aromatic residues .

- ADMET prediction : Software like SwissADME estimates bioavailability (PSA = 80.52 Å suggests moderate permeability) and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.